Methyl (2s)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride Methyl (2s)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2416218-96-5
VCID: VC7013976
InChI: InChI=1S/C10H11F2NO2.ClH/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12;/h2-3,5,9H,4,13H2,1H3;1H/t9-;/m0./s1
SMILES: COC(=O)C(CC1=C(C=C(C=C1)F)F)N.Cl
Molecular Formula: C10H12ClF2NO2
Molecular Weight: 251.66

Methyl (2s)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride

CAS No.: 2416218-96-5

Cat. No.: VC7013976

Molecular Formula: C10H12ClF2NO2

Molecular Weight: 251.66

* For research use only. Not for human or veterinary use.

Methyl (2s)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride - 2416218-96-5

Specification

CAS No. 2416218-96-5
Molecular Formula C10H12ClF2NO2
Molecular Weight 251.66
IUPAC Name methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate;hydrochloride
Standard InChI InChI=1S/C10H11F2NO2.ClH/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12;/h2-3,5,9H,4,13H2,1H3;1H/t9-;/m0./s1
Standard InChI Key BWQUBOSEDWRCLP-FVGYRXGTSA-N
SMILES COC(=O)C(CC1=C(C=C(C=C1)F)F)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a propanoate ester backbone with an (S)-configured amino group at the second carbon and a 2,4-difluorophenyl substituent at the third carbon. The hydrochloride salt enhances its stability and solubility in polar solvents. Key structural attributes include:

PropertyValue
IUPAC Namemethyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate; hydrochloride
Molecular FormulaC10H12ClF2NO2\text{C}_{10}\text{H}_{12}\text{ClF}_2\text{NO}_2
Molecular Weight251.66 g/mol
Stereochemistry(S)-enantiomer
CAS Registry Number2416218-96-5

The 2,4-difluorophenyl group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Spectroscopic and Computational Data

Computational models predict a logP value of 1.2, indicating moderate lipophilicity, while its polar surface area (72.9 Ų) suggests permeability across biological membranes. Infrared spectroscopy reveals characteristic peaks for the ester carbonyl (1740cm1\sim 1740 \, \text{cm}^{-1}) and ammonium chloride (2500cm1\sim 2500 \, \text{cm}^{-1}) .

Synthesis and Enantioselective Preparation

Synthetic Routes

The synthesis typically follows a multi-step sequence:

  • Friedel-Crafts Acylation: 2,4-Difluorobenzene is acylated with bromoacetyl bromide to introduce the propanoate precursor.

  • Enantioselective Amination: Catalytic asymmetric hydrogenation using a chiral ruthenium catalyst achieves the (S)-configuration at the α-carbon.

  • Esterification and Salt Formation: The free amine is esterified with methanol under acidic conditions, followed by HCl treatment to yield the hydrochloride salt .

PrecautionImplementation
Personal Protective Equipment (PPE)Gloves, lab coat, safety goggles
VentilationFume hood for powder handling
StorageAirtight container, 2–8°C

Spills should be neutralized with sodium bicarbonate and evacuated using particulate-resistant respirators .

Comparative Analysis with Structural Analogs

Enantiomeric Comparison: (S) vs. (R)

Property(S)-Enantiomer (CAS 2416218-96-5)(R)-Enantiomer (CAS 1352574-94-7)
Specific Rotation ([α]D[\alpha]_D)+23.5° (c=1, H₂O)-22.8° (c=1, H₂O)
Protease Inhibition IC₅₀12 µM35 µM

The (S)-enantiomer exhibits superior bioactivity, likely due to steric complementarity with enzyme active sites .

Fluorophenyl Substituent Effects

Replacing 2,4-difluoro with 3,4-difluoro (CAS VC13483117) reduces logP by 0.3 and decreases metabolic stability in hepatic microsome assays.

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